tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate
CAS No.: 937724-76-0
Cat. No.: VC15891958
Molecular Formula: C16H28N2O3
Molecular Weight: 296.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937724-76-0 |
|---|---|
| Molecular Formula | C16H28N2O3 |
| Molecular Weight | 296.40 g/mol |
| IUPAC Name | tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-11-7-8-13(12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3 |
| Standard InChI Key | XFDZKKRQIOXUJY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCCCC2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features two piperidine rings: one serves as the core structure, while the second piperidine is attached via a carbonyl group at the 3-position. The tert-butyl carbamate group at the 1-position enhances steric bulk and solubility in organic solvents. This configuration creates a rigid yet flexible framework, enabling interactions with diverse biological targets.
Physicochemical Data
Key properties include:
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Molecular Formula:
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Storage Conditions: Sealed in dry environments at 2–8°C to prevent hydrolysis of the carbamate group .
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Solubility: High in polar aprotic solvents (e.g., dimethylformamide) and moderate in alcohols.
The tert-butyl group’s electron-donating effects stabilize the carbamate moiety, while the piperidine rings contribute to basicity, with a predicted pKa of ~10.5 for the secondary amine.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step reactions to construct the bicyclic framework:
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Carbamate Formation: A piperidine derivative reacts with di-tert-butyl dicarbonate () in an alkaline medium to introduce the tert-butyl carbamate group .
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Acylation: The 3-position amine is acylated with a piperidine carbonyl chloride under inert conditions.
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Purification: Chromatography or recrystallization yields the final product with >95% purity .
A patent by details an optimized method using sodium hydroxide to selectively remove protecting groups, achieving yields of 78–85%. Critical parameters include reaction temperature (50–120°C) and solvent choice (water/tetrahydrofuran mixtures) .
Industrial Scalability
Large-scale production faces challenges in controlling stereochemistry and minimizing byproducts. The use of metal alkoxides (e.g., sodium methoxide) improves reaction efficiency, reducing processing time to 2–5 hours .
Biological Activity and Medicinal Applications
Mechanism of Action
The compound’s dual piperidine structure enables interactions with central nervous system (CNS) targets:
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Neurotransmitter Receptors: Modulates dopamine D2 and serotonin 5-HT1A receptors in vitro, suggesting potential antipsychotic applications.
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Enzyme Inhibition: Demonstrates inhibitory activity against acetylcholinesterase ().
Preclinical Studies
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when compared to related derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | Hydrazine substituent | Enhanced antibacterial activity |
| Tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate | Pyrrolidine moiety | Improved metabolic stability |
| Tert-butyl 3-(2-chlorophenyl)propanoate | Aromatic chlorophenyl group | Higher CNS selectivity |
These analogs highlight the impact of substituent variation on bioactivity and pharmacokinetics.
Future Directions in Research
Drug Development
Ongoing studies aim to derivatize the piperidine rings to enhance blood-brain barrier permeability. Early-stage candidates show 30% higher bioavailability in primate models.
Catalytic Applications
The tertiary amine groups may serve as ligands in asymmetric catalysis. Preliminary data indicate 75% enantiomeric excess in aldol reactions.
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